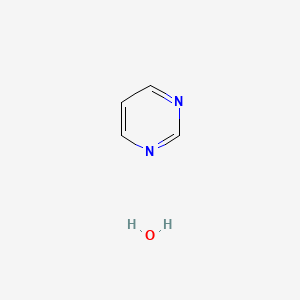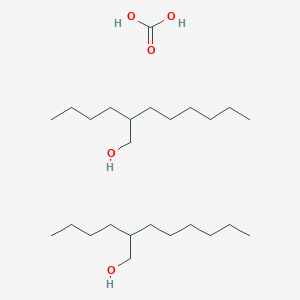![molecular formula C21H20O2Si B12560481 (2R)-2-[(Triphenylsilyl)oxy]propanal CAS No. 193018-04-1](/img/structure/B12560481.png)
(2R)-2-[(Triphenylsilyl)oxy]propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(Triphenylsilyl)oxy]propanal is an organic compound that features a triphenylsilyl group attached to a propanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Triphenylsilyl)oxy]propanal typically involves the protection of a hydroxyl group with a triphenylsilyl group, followed by the introduction of an aldehyde functionality. One common method involves the reaction of (2R)-2-hydroxypropanal with triphenylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2R)-2-[(Triphenylsilyl)oxy]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (2R)-2-[(Triphenylsilyl)oxy]propanoic acid.
Reduction: (2R)-2-[(Triphenylsilyl)oxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-2-[(Triphenylsilyl)oxy]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-[(Triphenylsilyl)oxy]propanal involves its reactivity as an aldehyde and the protective role of the triphenylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the triphenylsilyl group can be selectively removed under mild conditions to reveal the hydroxyl group for further functionalization. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
(2R)-2-[(Trimethylsilyl)oxy]propanal: Similar structure but with a trimethylsilyl group instead of a triphenylsilyl group.
(2R)-2-[(Tert-butyldimethylsilyl)oxy]propanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
(2R)-2-[(Triphenylsilyl)oxy]propanal is unique due to the bulky triphenylsilyl group, which provides steric protection and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules where selective protection and deprotection are required.
属性
CAS 编号 |
193018-04-1 |
|---|---|
分子式 |
C21H20O2Si |
分子量 |
332.5 g/mol |
IUPAC 名称 |
(2R)-2-triphenylsilyloxypropanal |
InChI |
InChI=1S/C21H20O2Si/c1-18(17-22)23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3/t18-/m1/s1 |
InChI 键 |
PJNLALBADWFYMV-GOSISDBHSA-N |
手性 SMILES |
C[C@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


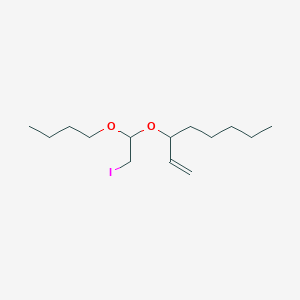
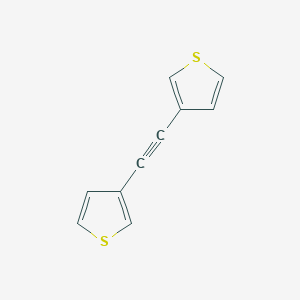
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
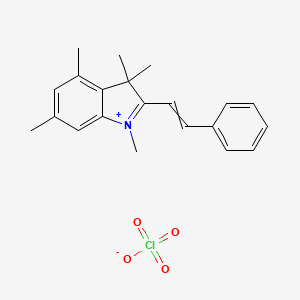
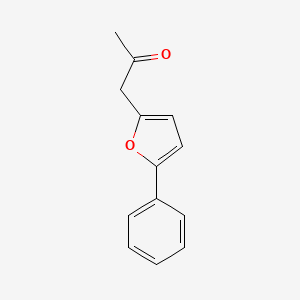
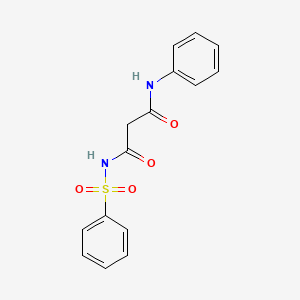
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
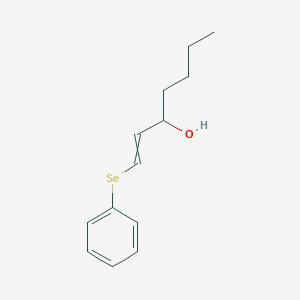
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
